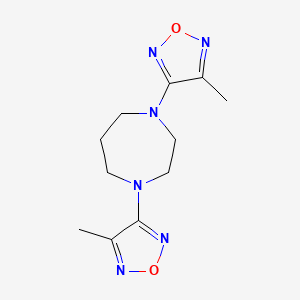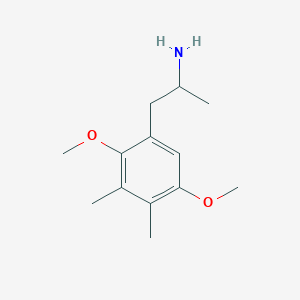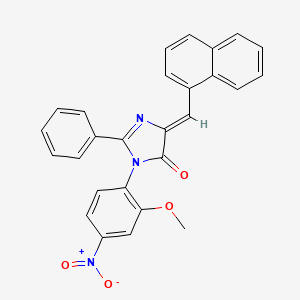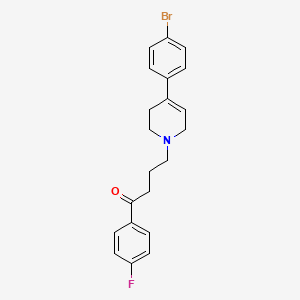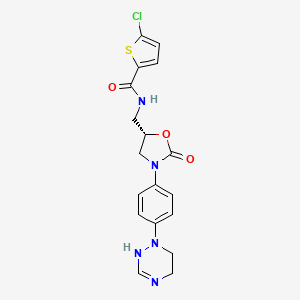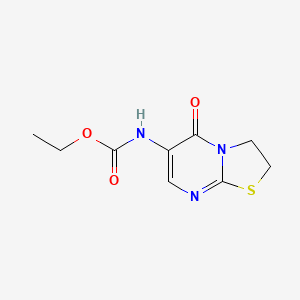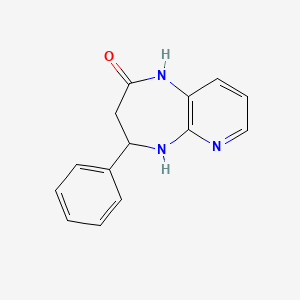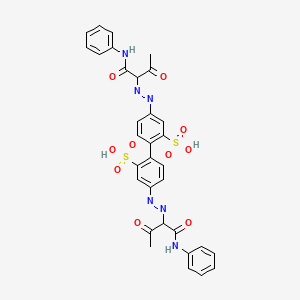
4,4'-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound with the molecular formula C32H28N6O10S2. It is known for its vibrant yellow color and is commonly used as a dye in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves the diazotization of 5-amino-2-(4-amino-5-methyl-2-sulfophenyl)-4-methylbenzenesulfonic acid followed by coupling with 3-oxo-N-phenylbutanamide . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions in batch reactors. The process includes steps such as filtration, drying, and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and sulfonated compounds .
Scientific Research Applications
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in plastics and other materials
Mechanism of Action
The mechanism of action of 4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with various molecular targets. The azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various substrates.
Comparison with Similar Compounds
Similar Compounds
Acid Yellow 44: Another azo dye with similar structural features and applications.
Disodium 5,5’-dimethyl-4,4’-bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonate: A closely related compound with slight variations in its molecular structure.
Uniqueness
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its specific combination of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its vibrant yellow color and stability make it particularly valuable in industrial applications .
Properties
CAS No. |
37678-92-5 |
|---|---|
Molecular Formula |
C32H28N6O10S2 |
Molecular Weight |
720.7 g/mol |
IUPAC Name |
5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H28N6O10S2/c1-19(39)29(31(41)33-21-9-5-3-6-10-21)37-35-23-13-15-25(27(17-23)49(43,44)45)26-16-14-24(18-28(26)50(46,47)48)36-38-30(20(2)40)32(42)34-22-11-7-4-8-12-22/h3-18,29-30H,1-2H3,(H,33,41)(H,34,42)(H,43,44,45)(H,46,47,48) |
InChI Key |
NHVRARFGUBOUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


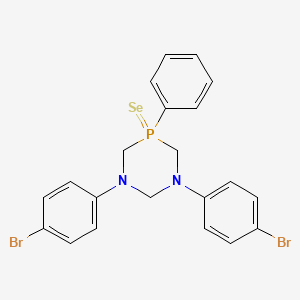
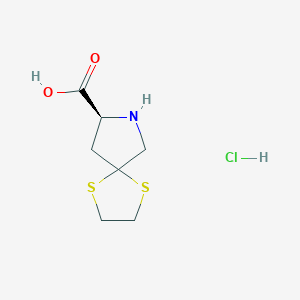
![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)
